Benzo[b]naphtho[1,2-d]furan
Overview
Description
Benzo[b]naphtho[1,2-d]furan is a chemical compound with the molecular formula C16H10O . It is a heterocyclic compound consisting of fused benzene and furan rings .
Synthesis Analysis
A novel approach to the synthesis of naphtho[1,2-b]benzofuran derivatives based on the photochemical reaction of 2,3-disubstituted benzofurans has been developed . The process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via elimination of a water molecule . The starting terarylenes were prepared via a new three-component condensation of phenols, arylglyoxals, and cyclic 1,3-diketones .Molecular Structure Analysis
The molecular structure of Benzo[b]naphtho[1,2-d]furan is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of Benzo[b]naphtho[1,2-d]furan include a molecular weight of 218.2500 . More specific properties like boiling point or melting point are not mentioned in the search results.Scientific Research Applications
Synthesis Techniques
- Facile Synthesis Approaches: New methods for synthesizing benzo[b]naphtho[1,2-d]furan have been developed, offering more straightforward and efficient production routes. For example, one approach involves base-catalyzed cyclization reactions of certain o-alkoxybenzoylarene derivatives (Park & Jeong, 2005). Another method utilizes a one-pot approach for direct synthesis, significantly simplifying the process (Verma et al., 2013).
Photophysical and Electrochemical Properties
- Spectroscopic and Fluorescence Studies: Benzo[b]naphtho[1,2-d]furan derivatives show unique photophysical properties, making them useful in spectroscopic applications. Studies have examined their fluorescence emission and quenching behavior, providing insights into their potential as spectroscopic probes (Tucker et al., 1993).
- Electrochemical Properties: The electrochemical behaviors of benzo[b]naphtho[1,2-d]furan derivatives have been explored, particularly in relation to their reduction potentials and potential antineoplastic applications (Crawford et al., 1996).
Chemical Reactions and Derivatives
- Formation and Reactivity: The compound's reactivity in various chemical reactions, such as cascade cyclizations, has been a subject of study. These investigations provide insights into the potential for creating diverse chemical derivatives and their implications in various fields of chemistry (Xia & Lee, 2014).
- Derivative Synthesis: Research has been conducted on the synthesis of various derivatives of benzo[b]naphtho[1,2-d]furan, which could lead to applications in medicinal chemistry and material science (Abdelhamid et al., 2012).
Potential Applications in Geochemistry and Medicine
- Geochemical Analysis: Benzo[b]naphtho[1,2-d]furan is identified in crude oils and source rock extracts, playing a role in the molecular geochemical analysis of these materials (Li & Ellis, 2015).
- Antineoplastic Agent Design: The structural pattern of benzo[b]naphtho[1,2-d]furan derivatives has been explored for designing antineoplastic agents, showing promise in cancer treatment research (Cheng et al., 1993).
Safety And Hazards
properties
IUPAC Name |
naphtho[2,1-b][1]benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O/c1-2-6-12-11(5-1)9-10-15-16(12)13-7-3-4-8-14(13)17-15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWNNQQHTXDOLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942673 | |
Record name | Benzo[b]naphtho[1,2-d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00942673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]naphtho[1,2-d]furan | |
CAS RN |
205-39-0 | |
Record name | Benzo[b]naphtho[1,2-d]furan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109422 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzo[b]naphtho[1,2-d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00942673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[b]naphtho[1,2-d]furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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